molecular formula C9H8F2O2 B7973521 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Cat. No. B7973521
M. Wt: 186.15 g/mol
InChI Key: NDHALOPRIRDGPQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Moskvina et al. (2015) developed a method for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one using 1-(2-hydroxy-4-methoxyphenyl)ethanone in a condensation reaction. This process leads to heterocyclization yielding an isoflavone and other heterocyclic compounds such as isoxazole and pyrazoles (Moskvina, Shilin, & Khilya, 2015).

  • Photoaffinity Probes : Platz et al. (1991) explored the photolysis of diazirines and discovered that the photoinsertion into the N-H bond of diethylamine produced 2,2-difluoro-1-(4-tolyl)ethanone. This finding helps understand the limitations of using diazirines in biological systems for obtaining primary sequence data (Platz et al., 1991).

  • Pharmaceutical Synthesis : The synthesis of Iloperidone, a pharmaceutical product, involves the use of 1-(4-hydroxy-3-methoxyphenyl) ethanone as a starting material. Shang et al. (2015) describe an improved, economical process for the large-scale preparation of Iloperidone, highlighting the role of this compound in the synthesis of therapeutic agents (Shang, Chu, Ha, An, & Wang, 2015).

  • Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone and evaluated their in vitro antimicrobial activity. Some derivatives showed excellent activity, demonstrating the compound's utility in developing antimicrobial agents (Puthran et al., 2019).

  • Organic Synthesis Methods : Jarag et al. (2011) studied the synthesis of chalcone using 1-(4-methoxyphenyl)ethanone and compared sonochemical and conventional methods. They found that the sonochemical method was significantly more efficient and energy-saving (Jarag, Pinjari, Pandit, & Shankarling, 2011).

  • Environmental Toxicology : Yim et al. (2008) investigated the metabolic fate of methoxychlor, an environmental pollutant, using human intestinal bacteria. They found that these bacteria can transform methoxychlor into 2,2-difluoro-1-(4-methoxyphenyl)ethanone, indicating its potential role in biodegradation processes (Yim, Seo, Kang, Ahn, & Hur, 2008).

properties

IUPAC Name

2,2-difluoro-1-(3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHALOPRIRDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.